3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride
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Overview
Description
“3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS Number: 1909319-58-9 . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 296.72 . The IUPAC name is 3-amino-N-methyl-2- (4- (trifluoromethyl)benzyl)propanamide hydrochloride . The InChI code is 1S/C12H15F3N2O.ClH/c1-17-11 (18)9 (7-16)6-8-2-4-10 (5-3-8)12 (13,14)15;/h2-5,9H,6-7,16H2,1H3, (H,17,18);1H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 296.72 . It has a storage temperature of room temperature .Scientific Research Applications
Pharmacological Applications
Hormonal Male Contraception : A study on the pharmacological effects of a compound similar to 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride showed promising results in hormonal male contraception. This compound, identified as a full agonist in vitro, demonstrated effectiveness in suppressing LH levels and spermatogenesis in male rats, with reversible infertility after treatment cessation. It also positively impacted bone mineral density and lean mass while reducing fat mass, making it a strong candidate for oral male contraception (Jones et al., 2009).
Anti-Prostatic Carcinoma : Bicalutamide, structurally related to this compound, is an oral medication used for treating prostate cancer. Quantum chemical studies of bicalutamide provided insights into its molecular interactions, crucial for its mechanism of action as an anti-androgen drug (Otuokere & Amaku, 2015).
Muscle Relaxant and Anticonvulsant Activities : Research on derivatives of this compound revealed certain compounds with selective muscle relaxant and anticonvulsant activities. The structure-activity relationship of these compounds was studied, emphasizing the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for their efficacy (Tatee et al., 1986).
Material Science and Chemistry
Synthesis Methods : An improved synthesis method for flutamide, which is structurally similar to the compound , was described using 3 trifluoromethyaniline as a starting material. This method offers insights into the synthesis of related compounds, which could be applied to the synthesis of this compound (Song, 2001).
Crystal Structure and Biological Activity : A study focused on the crystal structure and biological activity of certain propanamide derivatives, highlighting the importance of understanding molecular structure for predicting biological activities. Such studies are relevant for the design of new drugs and materials based on this compound (Bai et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUXWYYSFUDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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